Chloroacetol phosphate

methylglyoxal synthase competitive inhibition irreversible inactivation

Chloroacetol phosphate (CAP; CAS 23743-97-7) is a low-molecular-weight (188.5 g/mol) organophosphorus compound of the haloacetol phosphate class, structurally designed as a reactive analog of the glycolytic intermediate dihydroxyacetone phosphate (DHAP). It functions as an active-site-directed affinity label that selectively esterifies the catalytic Glu165 residue of triosephosphate isomerase (TPI) and acts as a reversible competitive inhibitor of methylglyoxal synthase.

Molecular Formula C3H6ClO5P
Molecular Weight 188.5 g/mol
CAS No. 23743-97-7
Cat. No. B1198189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetol phosphate
CAS23743-97-7
Synonyms1-chloro-3-hydroxy-2-propanone dihydrogen phosphate
chloroacetol phosphate
chloroacetol phosphate, monosodium salt
Molecular FormulaC3H6ClO5P
Molecular Weight188.5 g/mol
Structural Identifiers
SMILESC(C(=O)CCl)OP(=O)(O)O
InChIInChI=1S/C3H6ClO5P/c4-1-3(5)2-9-10(6,7)8/h1-2H2,(H2,6,7,8)
InChIKeyOAZBZQJUELMYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetol Phosphate (CAS 23743-97-7): A Differentiated Haloacetol Phosphate Affinity Label for Enzyme Active-Site Mapping and Selective Inactivation


Chloroacetol phosphate (CAP; CAS 23743-97-7) is a low-molecular-weight (188.5 g/mol) organophosphorus compound of the haloacetol phosphate class, structurally designed as a reactive analog of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) . It functions as an active-site-directed affinity label that selectively esterifies the catalytic Glu165 residue of triosephosphate isomerase (TPI) and acts as a reversible competitive inhibitor of methylglyoxal synthase [1]. Critically, its chlorine substituent confers a distinct reactivity profile within the haloacetol phosphate series: CAP behaves as a competitive inhibitor on certain enzymes where iodo- and bromo-analogs are irreversible inactivators, and vice versa [2]. This enzyme-specific bifurcation of mechanism underpins its differentiated utility as a mechanistic probe and selective depletion reagent.

Why Chloroacetol Phosphate Cannot Be Replaced by Iodoacetol Phosphate, Bromoacetol Phosphate, or Other Haloacetol Phosphate Analogs


The haloacetol phosphate series exhibits profound divergence in both inhibition mechanism and enzyme selectivity that precludes interchangeable use. On methylglyoxal synthase, chloroacetol phosphate is a strict competitive inhibitor (Ki = 0.93 mM) that produces zero irreversible inactivation, whereas 3-iodoacetol phosphate and 3-bromoacetol phosphate are potent, time-dependent irreversible inactivators [1]. On rabbit muscle aldolase at neutral pH, CAP is completely inert, while iodoacetol phosphate rapidly oxidizes 21 of 29 sulfhydryl groups and abolishes activity [2]. Even where CAP acts irreversibly—on triosephosphate isomerase via Glu165 esterification—it uniquely spares aldolase, enabling selective TPI depletion from commercial enzyme preparations, a practical selectivity not achievable with iodoacetol phosphate [3]. These documented mechanistic and selectivity gaps mean that substituting one haloacetol phosphate for another without experimental validation produces scientifically unreliable results.

Quantitative Comparative Evidence for Chloroacetol Phosphate (CAS 23743-97-7) Differentiation Against Closest Haloacetol Phosphate Analogs


Chloroacetol Phosphate Is a Reversible Competitive Inhibitor of Methylglyoxal Synthase, Whereas Iodoacetol and Bromoacetol Phosphates Are Irreversible Inactivators

When tested against methylglyoxal synthase (EC 4.2.3.3) from Proteus vulgaris, chloroacetol phosphate (CAP) at 5 mM produced no detectable inactivation after 4 h incubation at 37°C with 0.1 mg/mL enzyme [1]. Instead, CAP exhibited classical competitive inhibition with a dissociation constant Ki = 0.93 mM, compared to the natural substrate DHAP Km = 0.22 mM [1]. In the same study, 3-iodoacetol phosphate and 3-bromoacetol phosphate caused time-dependent, pseudo-first-order irreversible inactivation; the inactivation was prevented by substrate DHAP or inorganic phosphate, confirming active-site specificity [1][2]. This mechanistic bifurcation—reversible competition vs. irreversible covalent modification—is determined solely by the halogen substituent identity and is conserved across the haloacetol series for this enzyme [2].

methylglyoxal synthase competitive inhibition irreversible inactivation active-site labeling

Chloroacetol Phosphate Does Not Inactivate UDP-Glucose Dehydrogenase, Confirming the Nucleotide-Dependence of UDP-Chloroacetol Inhibition

In a study of recombinant UDP-glucose dehydrogenase from group A streptococci, uridine 5′-diphosphate-chloroacetol (UDP-chloroacetol) irreversibly inactivated the enzyme with an apparent second-order rate constant ki/Ki = 2 × 10^3 M^−1 min^−1 via alkylation of an active-site cysteine thiol [1]. Under identical incubation conditions, the truncated compound chloroacetol phosphate—lacking the uridine diphosphate moiety—produced no detectable inactivation [1]. This negative result was explicitly used to demonstrate that UDP-chloroacetol binds in the UDP-glucose binding site and that its inactivation is not due to non-specific alkylating activity of the chloroacetol phosphate warhead [1].

UDP-glucose dehydrogenase UDP-chloroacetol mechanistic negative control covalent probe validation

Chloroacetol Phosphate Discriminates Aldolase from Triosephosphate Isomerase: Inert at pH 7.0 While Iodoacetol Phosphate Non-Selectively Inactivates Both Enzymes

Under mild conditions (pH 7.0), iodoacetol phosphate (IAP) rapidly inactivates rabbit muscle aldolase, with concomitant oxidation of 21 out of 29 free sulfhydryl groups; in contrast, both chloroacetol phosphate and bromoacetol phosphate have no effect on aldolase activity at neutral pH [1]. However, CAP irreversibly inactivates aldolase at elevated pH (10.0) via selective alkylation of exactly one sulfhydryl group per catalytic subunit [2]. This pH-gated switch in CAP reactivity is unique among haloacetol phosphates. Critically, at neutral pH where aldolase is spared, CAP rapidly and completely inactivates triosephosphate isomerase through esterification of the active-site Glu165 residue [3]. This inverse selectivity pattern—CAP inactivates TPI but not aldolase; IAP inactivates both—is experimentally exploited for selective TPI depletion [3].

aldolase triosephosphate isomerase enzyme selectivity active-site cysteine

Chloroacetol Phosphate Enables Selective Depletion of Triosephosphate Isomerase Contamination from Commercial Aldolase and Glycerol Phosphate Dehydrogenase Preparations

The high selectivity of chloroacetol phosphate for triosephosphate isomerase (TPI) over aldolase and glycerol phosphate dehydrogenase (GPDH) at neutral pH permits targeted inactivation of contaminating TPI activity in commercial enzyme preparations [1]. CAP rapidly and completely esterifies the Glu165 carboxylate in the TPI active site, eliminating isomerase activity without affecting the catalytic parameters of co-present fructose diphosphate aldolase or GPDH [1]. This property is routinely exploited to ensure that coupled spectrophotometric assays relying on aldolase or GPDH are not confounded by residual TPI-catalyzed interconversion of DHAP and glyceraldehyde-3-phosphate [1][2]. Iodoacetol phosphate cannot be substituted for this purpose because it co-inactivates aldolase [2]. Bromoacetol phosphate, while sparing aldolase, inactivates TPI more slowly and is less practical for rapid depletion protocols [1].

enzyme purification TPI depletion coupled enzymatic assay commercial enzyme preparation

31P NMR Spectroscopy Reveals Two Discrete Conformational States of Triosephosphate Isomerase Trapped by Chloroacetol Phosphate Modification

Covalent reaction of chloroacetol phosphate with Glu165 in the catalytic center of triosephosphate isomerase yields a (CAP-TPI)2 dimer that exhibits two distinct 31P NMR resonances at 6.8 ppm and 5.5 ppm, which are independent of pH [1]. Dissociation of the dimer with guanidinium chloride collapses the spectrum to a single resonance at 4.5 ppm; subsequent reassociation and redimerization restores only the 5.5 ppm resonance [1]. These two resonances represent different conformational forms of the enzyme trapped upon reaction with CAP, and the 1.3 ppm chemical shift separation provides a direct spectroscopic window into subunit-subunit communication and active-site dynamics [1][2]. This conformational heterogeneity has not been reported for TPI modified with other substrate analogs such as glycidol phosphate or for the unmodified enzyme, making CAP the unique probe for these studies [2].

31P NMR protein conformation triosephosphate isomerase subunit communication

Procurement-Driven Application Scenarios for Chloroacetol Phosphate (CAS 23743-97-7) Based on Comparative Evidence


Reversible Active-Site Occupancy for Methylglyoxal Synthase Kinetic and Structural Studies

Chloroacetol phosphate is the only haloacetol phosphate that acts as a reversible competitive inhibitor of methylglyoxal synthase (Ki = 0.93 mM) without causing irreversible covalent modification [1]. This property is essential for equilibrium binding studies, competitive displacement assays, and co-crystallization trials where permanent enzyme inactivation would preclude recovery of native enzyme or accurate determination of binding thermodynamics. Iodoacetol phosphate and bromoacetol phosphate, being irreversible inactivators, are unsuitable for these applications [1].

Essential Negative Control for Nucleotide-Chloroacetol Covalent Probe Development Programs

In programs designing covalent inhibitors based on nucleotide-chloroacetol conjugates (e.g., UDP-chloroacetol, GDP-chloroacetol), chloroacetol phosphate serves as the mandatory negative control to demonstrate that inhibition requires the nucleotide recognition element and is not driven by non-specific reactivity of the chloroacetol phosphate warhead [2]. The complete absence of UDP-glucose dehydrogenase inactivation by CAP under conditions where UDP-chloroacetol exhibits ki/Ki = 2 × 10^3 M^−1 min^−1 provides the critical mechanistic validation for this compound class [2].

Preparation of Triosephosphate Isomerase-Free Aldolase and Glycerol Phosphate Dehydrogenase for High-Fidelity Coupled Assays

Commercial preparations of fructose diphosphate aldolase and glycerol phosphate dehydrogenase frequently contain contaminating triosephosphate isomerase activity that compromises the accuracy of coupled spectrophotometric assays measuring DHAP or glyceraldehyde-3-phosphate [3]. Chloroacetol phosphate selectively and completely inactivates TPI via Glu165 esterification without affecting aldolase or GPDH activity at neutral pH, enabling laboratories to prepare isomerase-free enzyme stocks in a single treatment step [3]. Iodoacetol phosphate cannot be substituted due to its co-inactivation of aldolase [4].

Conformational Dynamics Studies of Triosephosphate Isomerase by 31P NMR Using CAP as a Conformation-Trapping Probe

The two discrete 31P NMR resonances at 6.8 and 5.5 ppm observed for the CAP-TPI complex provide a direct spectroscopic readout of conformational heterogeneity in the enzyme dimer [5]. This enables real-time monitoring of conformational equilibria, intersubunit communication, and the effects of mutations or allosteric ligands on TPI structure. No other substrate analog has been demonstrated to trap and resolve two conformational states of TPI in this manner, making CAP the indispensable probe for such studies [5][6].

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